4-butyl-N-(quinolin-8-yl)cyclohexanecarboxamide
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Overview
Description
4-BUTYL-N-(QUINOLIN-8-YL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a quinoline moiety attached to a cyclohexane ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BUTYL-N-(QUINOLIN-8-YL)CYCLOHEXANE-1-CARBOXAMIDE typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Cyclohexane Derivative Preparation: The cyclohexane ring can be functionalized to introduce the butyl group and the carboxamide functionality.
Coupling Reaction: The final step involves coupling the quinoline derivative with the cyclohexane derivative under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-BUTYL-N-(QUINOLIN-8-YL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like NBS, while nucleophilic substitution can be facilitated by bases like NaH or KOH.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives or other substituted quinoline products.
Scientific Research Applications
4-BUTYL-N-(QUINOLIN-8-YL)CYCLOHEXANE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-BUTYL-N-(QUINOLIN-8-YL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or DNA, depending on its specific structure and functional groups.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Quinoline Derivatives: Compounds like 8-hydroxyquinoline and 2-methylquinoline share structural similarities.
Cyclohexane Carboxamides: Compounds like N-cyclohexyl-2-pyrrolidone and N-cyclohexyl-2-piperidone are structurally related.
Uniqueness: 4-BUTYL-N-(QUINOLIN-8-YL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to the combination of the quinoline moiety with a cyclohexane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C20H26N2O |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-butyl-N-quinolin-8-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H26N2O/c1-2-3-6-15-10-12-17(13-11-15)20(23)22-18-9-4-7-16-8-5-14-21-19(16)18/h4-5,7-9,14-15,17H,2-3,6,10-13H2,1H3,(H,22,23) |
InChI Key |
DWXDWWBMFVORHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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